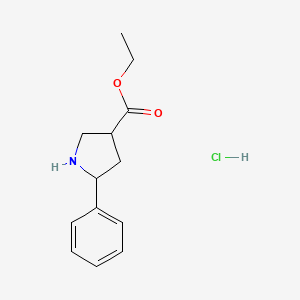

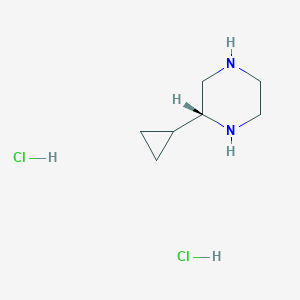

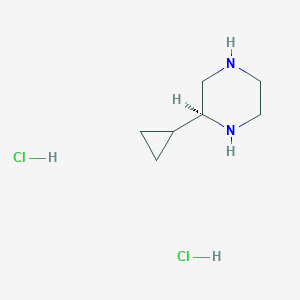

![molecular formula C11H21ClN2O2 B6301098 (S)-(5-氮杂-螺[2.4]庚-7-基)-氨基甲酸叔丁酯盐酸盐 CAS No. 2137944-53-5](/img/structure/B6301098.png)

(S)-(5-氮杂-螺[2.4]庚-7-基)-氨基甲酸叔丁酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl esters are commonly used in organic chemistry, particularly in peptide synthesis . They are derived from carboxylic acids, where the hydrogen in the carboxylic acid group is replaced by a tert-butyl group .

Synthesis Analysis

Tert-butyl esters can be synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They can undergo a variety of reactions, including esterification .Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in hydrogen bonding, so their boiling points are intermediate between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, so low molar mass esters are somewhat soluble in water .科学研究应用

化学和生物相互作用

氨基甲酸酯是取代氨基甲酸的酯,它们通过将氨基甲酰基转移到酶活性位点中的丝氨酸残基与乙酰胆碱酯酶 (AChE) 相互作用。这种相互作用导致 AChE 受到抑制,使氨基甲酸酯成为有效的杀虫剂和治疗剂。最近的数据表明,脱氨基甲酰化(氨基甲酰酶的水解)的速率与一系列具有相同氨基甲酰基的氨基甲酸酯的酯离去基团无关。这个过程很慢,半衰期从 4 分钟到 30 多天不等,具体取决于氨基甲酰基上的烷基取代基的大小。该过程涉及从一般酸碱催化转变为较大氨基甲酰基中扭曲的活性位点的构象变化,如溶剂氘代氧化物同位素效应所示。这对理解此类化合物在生物系统中的化学行为和潜在应用具有重要意义 (Rosenberry & Cheung, 2019)。

环境影响和归宿

对羟基苯甲酸酯(对羟基苯甲酸的酯)的出现、归宿和在水生环境中的行为进行了研究。尽管与具体化学物质没有直接关系,但这项研究与了解类似酯类化合物的环境影响有关。对羟基苯甲酸酯用作防腐剂,被认为是新兴污染物。尽管废水处理可以很好地去除它们,但它们始终以低浓度存在于废水中,并且可以在地表水和沉积物中找到。这项研究强调了研究类似化合物的环境归宿的重要性,以确保它们不会对生态系统构成风险 (Haman et al., 2015)。

潜在的抗氧化活性

对螺化合物的理解的最新进展(其与所讨论的特定化合物在结构上相似)由于其生物活性而引起了极大的兴趣。其中,抗氧化活性尤为值得注意。螺化合物表现出多种抗氧化活性,这对于开发减轻参与多种疾病发展和进程的氧化应激的药物非常重要。这表明可以探索所讨论的特定化合物的一个潜在研究领域,以探索其抗氧化特性和治疗应用 (Acosta-Quiroga et al., 2021)。

增强光动力疗法的原卟啉 IX 积累

在光动力疗法 (PDT) 中,局部施用药物的摄取有限以及原卟啉 IX (PpIX) 的次优产生会影响治疗效果。研究表明,对皮肤进行预处理可以改善 ALA/MAL PDT 的临床结果。这涉及通过角质溶解剂、刮除术、胶带剥离术、微晶换肤术或激光消融术等多种方法优化皮损内 PpIX 含量。这表明,鉴于其结构特性和与生物系统的相互作用,可以潜在地探索所讨论的特定化合物增强 PDT 治疗结果的应用 (Gerritsen et al., 2008)。

作用机制

安全和危害

While specific safety data for “(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride” is not available, similar compounds such as n-butyl acetate and glycine tert-butyl ester hydrochloride have safety data sheets available . These documents provide information on handling, storage, and disposal, as well as first-aid measures and hazards.

未来方向

属性

IUPAC Name |

tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMNOIJYTIEXLZ-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC12CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNCC12CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

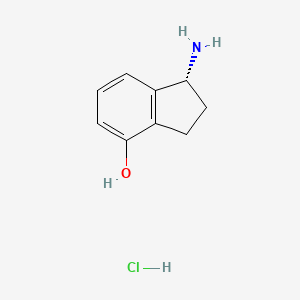

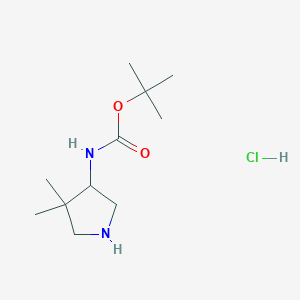

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

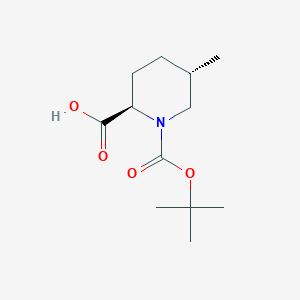

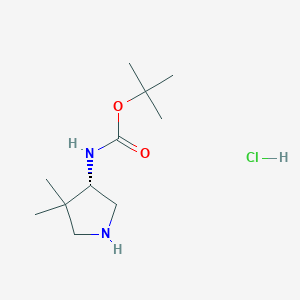

![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)

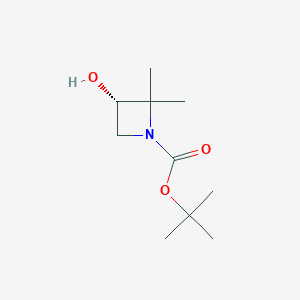

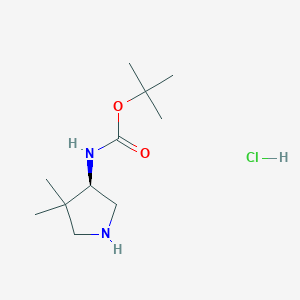

![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

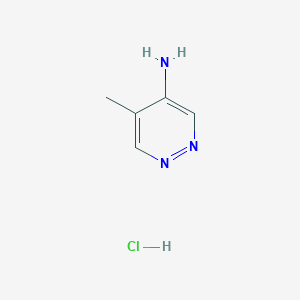

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)